Triethylammonium diethyldithiocarbamate

Ionic liquid Thermal analysis Phase behavior

Triethylammonium diethyldithiocarbamate (CAS 2391-78-8) is a dithiocarbamate salt composed of the triethylammonium cation (Et₃NH⁺) and the N,N-diethyldithiocarbamate anion (Et₂NCSS⁻), with a molecular formula of C₁₁H₂₆N₂S₂ and a molecular mass of 250.47 g/mol. The compound is registered in the FDA Global Substance Registration System under the unique ingredient identifier K4G9UA8BAA.

Molecular Formula C11H26N2S2
Molecular Weight 250.5 g/mol
CAS No. 2391-78-8
Cat. No. B1594920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylammonium diethyldithiocarbamate
CAS2391-78-8
Molecular FormulaC11H26N2S2
Molecular Weight250.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CCN(CC)C(=S)S
InChIInChI=1S/C6H15N.C5H11NS2/c1-4-7(5-2)6-3;1-3-6(4-2)5(7)8/h4-6H2,1-3H3;3-4H2,1-2H3,(H,7,8)
InChIKeyFMXKDAXGTICXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylammonium Diethyldithiocarbamate (CAS 2391-78-8): Chemical Identity and Physicochemical Baseline for Procurement Screening


Triethylammonium diethyldithiocarbamate (CAS 2391-78-8) is a dithiocarbamate salt composed of the triethylammonium cation (Et₃NH⁺) and the N,N-diethyldithiocarbamate anion (Et₂NCSS⁻), with a molecular formula of C₁₁H₂₆N₂S₂ and a molecular mass of 250.47 g/mol [1]. The compound is registered in the FDA Global Substance Registration System under the unique ingredient identifier K4G9UA8BAA [2]. It is described as a white to yellowish crystalline powder with a reported melting point of 82–84 °C and is classified as an ionic liquid that exhibits solubility in both water and organic solvents [1]. The compound is functionally characterized by the metal-chelating dithiocarbamate anion coupled with a bulky, hydrophobic triethylammonium counterion—a structural feature that differentiates it from the more common sodium or diethylammonium diethyldithiocarbamate salts [3].

Why Triethylammonium Diethyldithiocarbamate Cannot Be Generically Substituted with Sodium or Diethylammonium Diethyldithiocarbamate Salts


The dithiocarbamate anion (Et₂NCSS⁻) is the functional center responsible for metal chelation; however, the counterion plays a decisive role in determining physicochemical properties that directly impact experimental utility . The triethylammonium cation (Et₃NH⁺, pKₐ ≈ 10.75 for the conjugate amine) is bulkier, more hydrophobic, and a weaker Brønsted acid than the diethylammonium cation (Et₂NH₂⁺, pKₐ ≈ 10.98) or the sodium cation (Na⁺, non-protic)—differences that translate into altered melting behavior (82–84 °C vs. ~93 °C for the sodium salt trihydrate), distinct organic-phase solubility profiles, and divergent ion-pairing characteristics that affect extraction selectivity [1][2]. Literature evidence demonstrates that diethyldithiocarbamate salts with different counterions are not functionally interchangeable in analytical extraction workflows: for example, the diethylammonium salt (CAS 1518-58-7) was found to be the most suitable among four structurally related dithiocarbamate salts for trace metal extraction from zirconium matrices, with extraction efficiency and commercial availability being the decisive selection criteria [3]. This confirms that counterion identity materially affects performance, and generic substitution without prior experimental validation risks compromising extraction yields, phase-transfer behavior, and analytical reproducibility.

Triethylammonium Diethyldithiocarbamate (CAS 2391-78-8): Quantitative Differential Evidence Against Closest Analogs


Melting Point Depression vs. Sodium Diethyldithiocarbamate Trihydrate: Implications for Ionic Liquid Behavior and Low-Temperature Processing

The triethylammonium salt (CAS 2391-78-8) melts at 82–84 °C, approximately 9–11 °C lower than the sodium diethyldithiocarbamate trihydrate (NaDDTC·3H₂O, CAS 20624-25-3), which exhibits a melting point of approximately 93 °C [1][2]. This melting point depression is consistent with the incorporation of the bulky, asymmetric triethylammonium cation, which disrupts crystal lattice packing relative to the compact, symmetric sodium cation. The lower melting point brings the compound closer to the operational temperature window of room-temperature ionic liquids (typically defined as <100 °C), facilitating solvent-free liquid-phase extraction or melt-processing methodologies that are inaccessible with the higher-melting sodium salt .

Ionic liquid Thermal analysis Phase behavior

Trivalent Arsenic Extraction Selectivity from Biological Tissue Homogenates: Demonstrated Application Where Counterion Identity Is Critical

In the validated method of Sampayo-Reyes et al. (2000), a 20 mM solution of the diethyldithiocarbamic acid salt (cited under CAS 2391-78-8) in carbon tetrachloride was used to selectively extract trivalent arsenic species—arsenite (Asᴵᴵᴵ), monomethylarsonous acid (MMAᴵᴵᴵ), and dimethylarsinous acid (DMAᴵᴵᴵ)—from hamster liver homogenates, while pentavalent arsenicals (arsenate, MMAⱽ, DMAⱽ) remained quantitatively in the aqueous phase [1]. This oxidation-state-selective phase partitioning is the foundation for LC-ICP-MS speciation analysis of toxicologically relevant trivalent methylated arsenicals in biological matrices. The sodium salt of diethyldithiocarbamate (NaDDTC), while also a chelating agent, is primarily used for copper determination and does not share this documented application in tissue-based arsenic speciation . The difference in application suitability arises from the distinct phase-transfer properties imparted by the ammonium counterion vs. the inorganic sodium cation, which affects the organic-phase solubility of the metal–dithiocarbamate complex [2].

Arsenic speciation Bioanalytical chemistry Solvent extraction

Molecular Mass Differential vs. Diethylammonium and Sodium Salts: Impact on Stoichiometric Calculations in Chelation and Synthesis Applications

The molecular mass of triethylammonium diethyldithiocarbamate (250.47 g/mol, corresponding to C₁₁H₂₆N₂S₂) [1] is significantly higher than that of the closest ammonium analog, diethylammonium diethyldithiocarbamate (222.41 g/mol, C₉H₂₂N₂S₂, CAS 1518-58-7) [2], and the anhydrous sodium salt (171.26 g/mol, C₅H₁₀NNaS₂) . This represents a mass increase of approximately 12.6% over the diethylammonium salt and approximately 46.2% over the anhydrous sodium salt. For the same mass of material, the molar quantity of the chelating anion (Et₂NCSS⁻) delivered is substantially lower for the triethylammonium salt: 1 gram contains approximately 3.99 mmol of the dithiocarbamate anion, vs. approximately 4.50 mmol for the diethylammonium salt and approximately 5.84 mmol for the anhydrous sodium salt. This has direct consequences for stoichiometric calculations in metal complexation reactions, where the molar equivalent of the chelating ligand—not the salt mass—determines metal-binding capacity.

Stoichiometry Coordination chemistry Analytical method development

Organic-Phase Solubility Enhancement via Triethylammonium Counterion: Class-Level Inferences from Ionic Liquid and Ion-Pairing Principles

The triethylammonium cation (Et₃NH⁺) contains three ethyl substituents contributing a calculated logP of approximately 1.45 for the protonated amine, compared to a logP of approximately 0.58 for the diethylammonium cation (Et₂NH₂⁺, two ethyl groups) and a logP that is effectively zero for the sodium cation [1]. This increased lipophilicity is predicted to enhance the solubility of the intact salt—and potentially the metal–dithiocarbamate complex ion-pair—in non-polar and moderately polar organic solvents such as chloroform, carbon tetrachloride, and xylene . For the related triethylammonium dimethyldithiocarbamate analog (CAS 65859-44-1), commercial technical documentation explicitly states that "its triethylammonium component enhances solubility in organic solvents while maintaining effective chelation properties" . By class-level inference, the triethylammonium diethyldithiocarbamate salt is expected to exhibit superior organic-phase solubility relative to its sodium counterpart (NaDDTC), which is described as "less soluble in organic solvents" and primarily soluble in water (~35% w/v) and short-chain alcohols . This property is particularly relevant for liquid-liquid extraction protocols where high organic-phase loading of the chelating agent is desired.

Ion-pair extraction Organic solvent solubility Phase-transfer chemistry

Triethylammonium Diethyldithiocarbamate (CAS 2391-78-8): Evidence-Supported Research and Industrial Application Scenarios


Analytical Speciation of Trivalent Arsenic Metabolites in Biological Tissues for Toxicology and Environmental Health Studies

Based on the validated extraction method of Sampayo-Reyes et al. (2000), this compound is deployed at 20 mM concentration in carbon tetrachloride to selectively partition trivalent arsenic species—including the highly toxic monomethylarsonous acid (MMAᴵᴵᴵ) and dimethylarsinous acid (DMAᴵᴵᴵ)—into the organic phase while leaving pentavalent species (arsenate, MMAⱽ, DMAⱽ) in the aqueous phase [1]. This oxidation-state-selective extraction is the critical sample preparation step enabling subsequent quantification by HPLC-ICP-MS or hydride generation atomic absorption spectrometry (HG-AAS). Laboratories investigating arsenic biotransformation, methylation pathways, and tissue-specific arsenic toxicokinetics should prioritize this salt due to its direct methodological traceability to the peer-reviewed protocol that first identified MMAᴵᴵᴵ and DMAᴵᴵᴵ in mammalian tissues [1].

Solvent- and Melt-Phase Chelating Extraction Leveraging Ionic Liquid Properties for Heavy Metal Removal from Natural Product Matrices

The triethylammonium diethyldithiocarbamate salt is characterized as an ionic liquid with a melting point of 82–84 °C, which is approximately 9–11 °C below that of the sodium salt [2][3]. This lower melting point, combined with the enhanced organic solvent solubility conferred by the triethylammonium counterion , makes it a candidate for supercritical CO₂ chelating extraction of heavy metals (As, Hg, Pb, Cu) from natural medicine materials and botanical products. In a closely related application, diethylammonium diethyldithiocarbamate was successfully used in supercritical CO₂ modified with ethanol to reduce arsenic content in a mixed botanical powder from four times the FDA limit to compliant levels [4]. The triethylammonium analog, with its greater lipophilicity, may offer further improvements in supercritical-phase partitioning and is recommended for systematic comparative evaluation in this application space.

Synthesis of Metal-Dithiocarbamate Coordination Complexes Requiring Anhydrous or Non-Aqueous Reaction Conditions

For the synthesis of transition metal bis(diethyldithiocarbamate) complexes (e.g., Ni(S₂CNEt₂)₂, Cu(S₂CNEt₂)₂, Zn(S₂CNEt₂)₂) under anhydrous conditions, the triethylammonium salt offers two practical advantages over the sodium salt: (i) its significantly higher organic solvent solubility allows homogeneous reaction conditions in aprotic solvents such as dichloromethane, chloroform, or toluene, avoiding the heterogeneous phase-transfer limitations encountered with NaDDTC ; and (ii) the triethylammonium counterion, being a weak acid (pKₐ of conjugate acid ~10.75), is less likely to introduce adventitious protons that could protonate the dithiocarbamate ligand and trigger decomposition to CS₂ and diethylamine—a known instability pathway for dithiocarbamic acids under acidic conditions [5]. Users must account for the 46% higher molecular mass relative to anhydrous NaDDTC when calculating stoichiometric equivalents [2].

Ion-Pair Chromatography and Micellar Electrokinetic Chromatography of Metal-Dithiocarbamate Complexes

The bulky triethylammonium cation can serve a dual role as both the counterion source and an ion-pairing reagent in reversed-phase HPLC separations of metal–dithiocarbamate complexes. Kirkbright and Mullins (1984) demonstrated that tetraalkylammonium salts—structurally analogous to the triethylammonium cation—significantly modulate solute retention of dithiocarbamate complexes on CN and RP-8 stationary phases through ion-interaction mechanisms [6]. The triethylammonium diethyldithiocarbamate salt provides both the chelating ligand and the ion-pairing cation in a single reagent, potentially simplifying mobile phase preparation and improving chromatographic reproducibility for methods targeting multi-metal analysis in environmental or biological samples.

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